molecular formula C10H11NO2 B2862613 Ethyl 3-(3-pyridyl)acrylate CAS No. 17097-67-5; 28447-17-8; 59607-99-7

Ethyl 3-(3-pyridyl)acrylate

Cat. No.: B2862613
CAS No.: 17097-67-5; 28447-17-8; 59607-99-7
M. Wt: 177.203
InChI Key: PIEQSBWGIODYPE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-pyridyl)acrylate is an organic compound characterized by the presence of a pyridine ring attached to an acrylate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-pyridyl)acrylate typically involves the reaction of ethyl acrylate with 3-pyridinecarboxaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3-pyridinecarboxaldehyde reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of by-products. The use of continuous flow reactors allows for the efficient and safe production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-pyridyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, alcohols, alkanes, and substituted acrylates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(3-pyridyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets. The acrylate moiety can undergo Michael addition reactions, making it a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-(3-pyridyl)acrylate can be compared with other similar compounds, such as:

    Methyl (E)-3-(pyridin-3-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    (E)-3-(Imidazo[1,2-a]pyridin-3-yl)acrylic acid: Contains an imidazo[1,2-a]pyridine ring instead of a pyridine ring.

    3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester: Similar structure but with a chlorine substituent on the pyridine ring.

The uniqueness of this compound lies in its specific combination of the pyridine ring and acrylate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQSBWGIODYPE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905036
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28447-17-8
Record name Ethyl-3-pyridine acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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